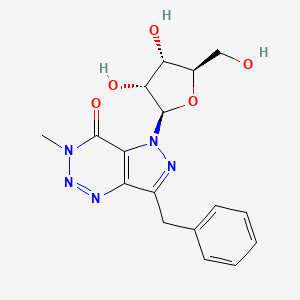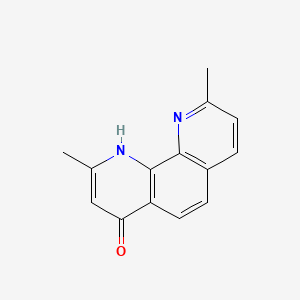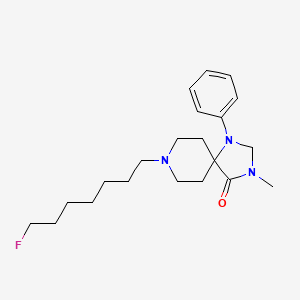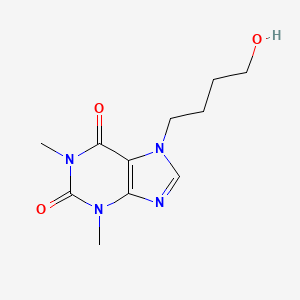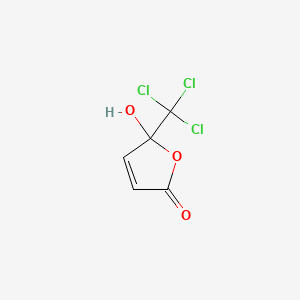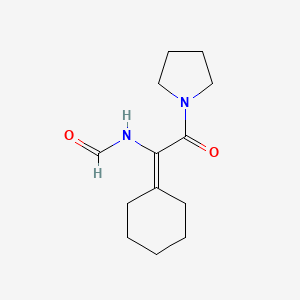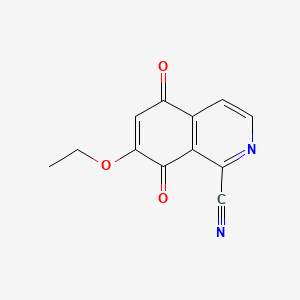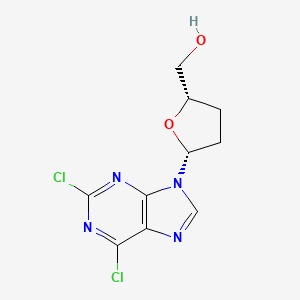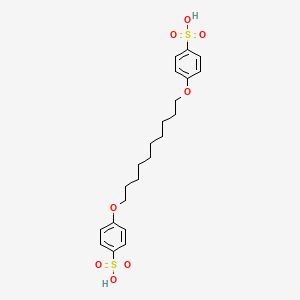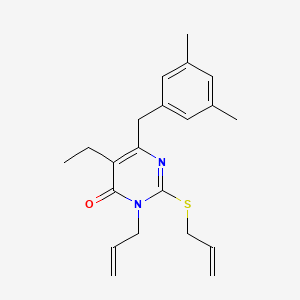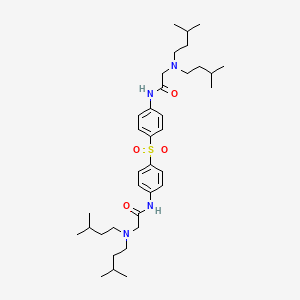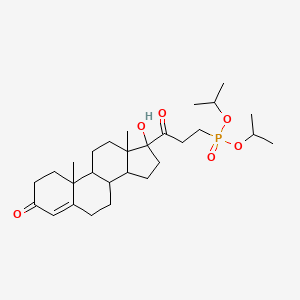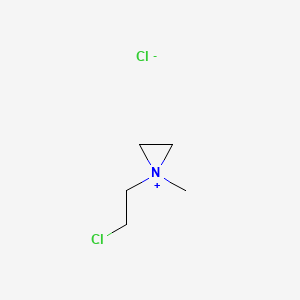
1-(2-Chloroethyl)-1-methylaziridinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-1-methylaziridinium chloride is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an aziridinium ring, which is a three-membered nitrogen-containing ring, and a chloroethyl group. The unique structure of this compound makes it a valuable reagent in synthetic chemistry and a potential therapeutic agent in medical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)-1-methylaziridinium chloride can be synthesized through several methods. One common approach involves the reaction of 2-chloroethylamine hydrochloride with methyl aziridine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is usually obtained in crystalline form and subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroethyl)-1-methylaziridinium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of new aziridinium derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, resulting in the formation of corresponding oxides.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, yielding the corresponding amine.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, alcohols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride
Major Products Formed:
Substitution Products: Various aziridinium derivatives
Oxidation Products: Corresponding oxides
Reduction Products: Corresponding amines
Scientific Research Applications
1-(2-Chloroethyl)-1-methylaziridinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules. Its unique structure allows for the formation of various aziridinium derivatives, which are valuable intermediates in synthetic chemistry.
Biology: The compound is studied for its potential biological activity, including its ability to interact with biological macromolecules such as DNA and proteins. It is used in the development of new therapeutic agents and as a tool for studying biochemical pathways.
Medicine: Research on this compound focuses on its potential as an anticancer agent. Its ability to form covalent bonds with DNA makes it a candidate for the development of chemotherapeutic drugs.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-1-methylaziridinium chloride involves its ability to form covalent bonds with nucleophilic sites in biological macromolecules. The chloroethyl group can alkylate DNA, leading to the formation of cross-links and subsequent disruption of DNA replication and transcription. This alkylation process is a key factor in its potential anticancer activity, as it can induce cell death in rapidly dividing cancer cells.
Comparison with Similar Compounds
1-(2-Chloroethyl)-1-methylaziridinium chloride can be compared with other similar compounds, such as:
Mechlorethamine: Both compounds contain a chloroethyl group and exhibit alkylating properties. mechlorethamine is primarily used as an antineoplastic agent, while this compound has broader applications in synthetic chemistry and biological research.
Chlorambucil: Similar to mechlorethamine, chlorambucil is an alkylating agent used in cancer treatment. It differs from this compound in its chemical structure and specific applications.
Chloroethane: While chloroethane also contains a chloroethyl group, it is primarily used as a refrigerant and a local anesthetic, highlighting the unique applications of this compound in research and medicine.
Properties
CAS No. |
36375-20-9 |
|---|---|
Molecular Formula |
C5H11Cl2N |
Molecular Weight |
156.05 g/mol |
IUPAC Name |
1-(2-chloroethyl)-1-methylaziridin-1-ium;chloride |
InChI |
InChI=1S/C5H11ClN.ClH/c1-7(3-2-6)4-5-7;/h2-5H2,1H3;1H/q+1;/p-1 |
InChI Key |
CZTVEQPMTSHKIG-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CC1)CCCl.[Cl-] |
Related CAS |
57-54-5 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


